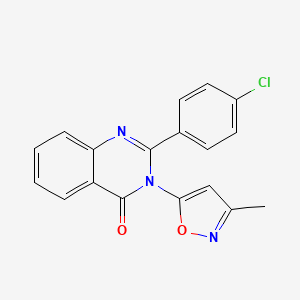
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-chlorophenyl group and a 3-methyl-5-isoxazolyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the 3-methyl-5-isoxazolyl group can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the quinazolinone core.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new substituents at the aromatic rings.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups might influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 2-phenyl-3-(3-methyl-5-isoxazolyl)-
- 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(5-isoxazolyl)-
- 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-4-isoxazolyl)-
Uniqueness
The unique combination of the 4-chlorophenyl and 3-methyl-5-isoxazolyl groups in 4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)- may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.
Propriétés
Numéro CAS |
90059-40-8 |
|---|---|
Formule moléculaire |
C18H12ClN3O2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-10-16(24-21-11)22-17(12-6-8-13(19)9-7-12)20-15-5-3-2-4-14(15)18(22)23/h2-10H,1H3 |
Clé InChI |
WDXFLBLHKQYIIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
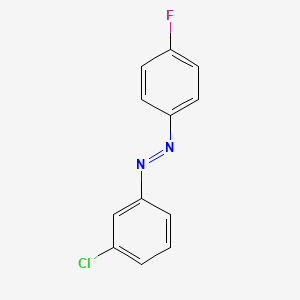
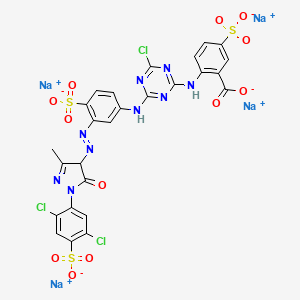
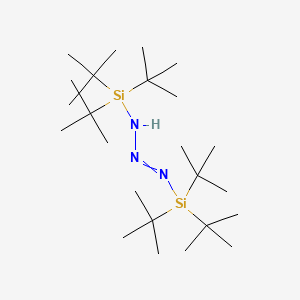
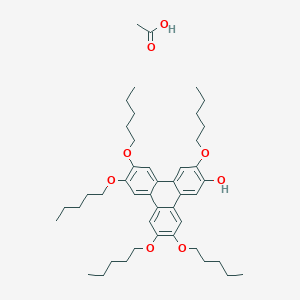
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
